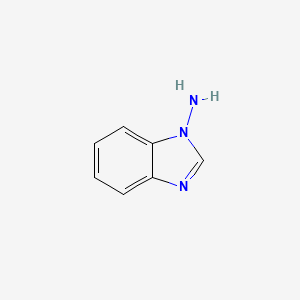

1H-ベンゾイミダゾール-1-アミン

概要

説明

Synthesis Analysis

The synthesis of 1H-benzimidazol-1-amine and related compounds has been explored through various methods. One approach involves the Rh(III)-catalyzed C-H activation cascade reaction from imidamides and anthranils, which proceeds via a C-H amination-cyclization-cyclization process in ionic liquid without any additives, showcasing moderate-to-high yield and broad substrate scope features (Hu et al., 2019). Additionally, palladium-catalyzed aryl-amination chemistry has been optimized for the intramolecular synthesis of benzimidazoles, leading to a range of these heterocycles being prepared rapidly and in excellent yield (Brain & Steer, 2003).

Molecular Structure Analysis

Molecular structures of benzimidazole derivatives have been elucidated using various spectroscopic methods. For instance, X-ray diffractometry determined the crystal and molecular structures of specific benzimidazo[1,2-a]quinolines, highlighting their planar nature and the existence of weak intermolecular hydrogen bonds and π–π aromatic interactions (Perin et al., 2011).

Chemical Reactions and Properties

1H-benzimidazol-1-amine participates in various chemical reactions, leading to a multitude of compounds with diverse properties. For example, the electrochemical synthesis of benzo[d]imidazole via intramolecular C(sp3)-H amination provides a novel method to obtain 1,2-disubstituted benzimidazoles without transition metals and oxidants, showcasing functional group tolerance (Li et al., 2021).

Physical Properties Analysis

The physical properties of 1H-benzimidazol-1-amine derivatives, such as solubility, melting points, and crystalline structure, are closely related to their molecular structures. The planarity of the molecules and the nature of substituents significantly affect their physical characteristics, as observed in their crystal packing and hydrogen bonding patterns.

Chemical Properties Analysis

1H-benzimidazol-1-amine and its derivatives exhibit a wide range of chemical properties, including their reactivity towards different chemical agents, pH sensitivity, and electrochemical behavior. For instance, derivatives of 1H-benzimidazol-1-amine have been identified as effective pH sensors due to their high chemosensor activity with respect to hydrogen cations (Tolpygin et al., 2012).

科学的研究の応用

抗菌活性

1H-ベンゾイミダゾール-1-アミンを含むベンゾイミダゾール誘導体は、顕著な抗菌活性を示しています . これらの誘導体は、その阻害活性と良好な選択性比の両方の点で非常に有効です . 例えば、特定の2-置換-1H-ベンゾイミダゾール誘導体は、良好な抗菌活性および抗真菌活性を示しています .

抗寄生虫活性

ベンゾイミダゾール化合物は、抗寄生虫活性を示すことがわかっています . これは、アルベンダゾールやメベンダゾールなどの、いくつかのベンゾイミダゾール系薬物の開発につながりました .

抗マラリア活性

ベンゾイミダゾール誘導体は、その抗マラリア特性についても研究されています . これにより、これらの誘導体は、新たな抗マラリア薬の開発のための有望な候補となります .

抗腫瘍活性

ベンゾイミダゾール化合物は、腫瘍学の分野でも有望な結果を示しています . これらの化合物は、抗腫瘍(抗がん)活性を示すことがわかっており、がん治療のための有望な候補となります .

抗ウイルス活性

ベンゾイミダゾール誘導体は、抗ウイルス特性を示すことが実証されています . これは、これらの誘導体が、新たな抗ウイルス薬の開発に使用できる可能性を示唆しています .

降圧活性と抗けいれん活性

ベンゾイミダゾール化合物は、降圧活性と抗けいれん活性の両方を持つことがわかっています . これにより、これらの誘導体は、高血圧症やてんかんの治療のための有望な候補となります .

結論として、1H-ベンゾイミダゾール-1-アミンは、ベンゾイミダゾール誘導体として、医薬品化学のさまざまな分野で幅広い潜在的な用途を持っています。 これは、多様な生物学的および臨床的用途を持つ有望なファーマコフォアです .

作用機序

Target of Action

1H-Benzimidazol-1-amine, a derivative of the benzimidazole moiety, has been found to have a broad spectrum of pharmacological properties .

Mode of Action

Benzimidazole derivatives have been speculated to act similarly as purines to provide biological responses . The interaction of these compounds with their targets leads to a variety of changes, resulting in their broad-spectrum pharmacological properties .

Biochemical Pathways

Given the broad-spectrum pharmacological properties of benzimidazole derivatives, it can be inferred that multiple pathways are likely affected . These could include pathways related to microbial growth, cancer cell proliferation, viral replication, parasitic infestation, blood pressure regulation, and inflammation .

Pharmacokinetics

Benzimidazole derivatives have been reported to have excellent bioavailability, safety, and stability profiles , which suggests that they are well-absorbed, distributed throughout the body, metabolized, and excreted.

特性

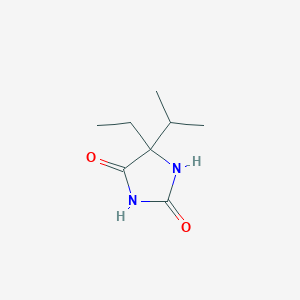

IUPAC Name |

benzimidazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-10-5-9-6-3-1-2-4-7(6)10/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYXDTAROKJMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286364 | |

| Record name | 1H-benzimidazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6299-92-9 | |

| Record name | 6299-92-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-benzimidazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,3-benzodiazol-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)

![4-[2-(Pyridin-2-yl)ethyl]aniline](/img/structure/B1267528.png)

![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)

![1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1267543.png)